2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The structure includes a 4-chlorophenyl methoxy substituent on the benzylidene moiety and a sulfanylidene group at position 2 of the thiazolidinone ring.
Properties
Molecular Formula |
C19H14ClNO4S2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C19H14ClNO4S2/c20-14-5-1-13(2-6-14)11-25-15-7-3-12(4-8-15)9-16-18(24)21(10-17(22)23)19(26)27-16/h1-9H,10-11H2,(H,22,23) |
InChI Key |
BMWOHCGTDZADEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 4-[(4-Chlorophenyl)methoxy]benzaldehyde
The aldehyde intermediate is synthesized via nucleophilic aromatic substitution :
-
Reactants : 4-Hydroxybenzaldehyde and 4-chlorobenzyl chloride.
-
Conditions : Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 6–8 hours.
-
Yield : 78–82% after recrystallization from ethanol.
Mechanism :
Thiazolidinone-Acetic Acid Precursor Formation
The thiazolidinone core is constructed via cyclization of thiosemicarbazides :
-
Reactants : Thiosemicarbazide and methyl chloroacetate.
-
Conditions : Reflux in ethanol with sodium methoxide (NaOMe) as a base.
Mechanism :
Knoevenagel Condensation for Methylidene Formation
The aldehyde intermediate reacts with the thiazolidinone-acetic acid ester via Knoevenagel condensation :
-
Reactants : 4-[(4-Chlorophenyl)methoxy]benzaldehyde and thiazolidinone ester.
-
Conditions : Piperidine (5 mol%) in ethanol at 70°C for 4–6 hours.
Mechanism :
Hydrolysis to Acetic Acid Derivative
The ester group is hydrolyzed to the final carboxylic acid:
Mechanism :
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Industrial protocols use continuous flow systems to improve efficiency:
-
Residence time : 30 minutes at 100°C.
-
Catalyst : Sodium hydroxide (NaOH) in methanol.
-
Purity : >99% by HPLC.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures remove unreacted aldehydes.
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Knoevenagel Condensation | Piperidine/EtOH, 70°C | 80–85 | 98 | High regioselectivity |
| Cyclization | NaOMe/EtOH, reflux | 70–75 | 95 | Scalable |
| Hydrolysis | HCl/EtOH-H₂O, reflux | 90–95 | 99 | Quantitative conversion |
| Continuous Flow | NaOH/MeOH, 100°C | 85–90 | 99 | Reduced reaction time |
Catalytic Systems and Solvent Effects
Base Catalysts
Solvent Selection
-
Ethanol : Balances polarity and boiling point for condensation.
-
DMF : Accelerates nucleophilic substitution for intermediate synthesis.
Mechanistic Insights and Side Reactions
Competing Pathways
Byproduct Formation
Recent Advances and Modifications
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazolidine ring and the chlorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 4-thiazolidinones are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Features of Selected 4-Thiazolidinone Derivatives
Key Observations:
- Aromatic Substituents (e.g., fluorophenyl , benzyloxy ): Modulate lipophilicity and bioavailability.
- Extended Conjugation (e.g., cinnamylidene ): May enhance π-π stacking interactions in biological targets.
Key Observations:
Physicochemical Properties
Melting points and spectroscopic data reflect structural differences:
Table 3: Physical Properties of Analogs
Key Observations:
- Higher melting points (e.g., 277–280°C ) correlate with increased molecular symmetry and hydrogen bonding capacity.
- Electron-withdrawing groups (e.g., nitro ) deshield aromatic protons, shifting NMR signals downfield.
Table 4: Reported Bioactivities of 4-Thiazolidinone Derivatives
Key Observations:
Biological Activity
The compound 2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid , known by its CAS number 956189-91-6 , is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C28H22ClN3O5S3 |
| Molecular Weight | 612.1394 g/mol |
| SMILES | Clc1ccc(cc1)COc1ccc(cc1)c1nn(cc1/C=C/1SC(=S)N(C1=O)CCS(=O)(=O)O)c1ccccc1 |
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler thiazolidinone derivatives and incorporating various functional groups through methods such as thia-Michael addition and condensation reactions. Detailed synthetic routes can be found in literature focusing on related thiazolidinone compounds.
Antibacterial Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to the one in focus have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds in the thiazolidinone class have demonstrated promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : The synthesized compounds have shown strong urease inhibitory activity, with some derivatives having IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions related to urease-producing bacteria.
Case Studies
A study conducted on a series of thiazolidinone derivatives revealed that specific modifications to the molecular structure could enhance biological activity. For instance, compounds with a chlorophenyl group exhibited improved antibacterial efficacy compared to their non-substituted counterparts .
In another case, a derivative of the target compound was tested for its effects on various cancer cell lines. The results indicated that the presence of the thiazolidinone ring significantly increased cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of a thiazolidinone core with a substituted benzaldehyde derivative. For example, similar compounds (e.g., {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid) are synthesized via refluxing in ethanol with piperidine as a catalyst, achieving yields of 34–74% depending on substituents . Key parameters include:
- Solvent choice : Ethanol or acetic acid enhances solubility and reaction efficiency.
- Catalysts : Piperidine or sulfuric acid accelerates imine formation.
- Temperature : Reflux conditions (~80°C) minimize side reactions.
- Post-synthesis purification : Acidification to pH 3–4 precipitates the product, followed by recrystallization.
Q. Which spectroscopic techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the methylidene and thiazolidinone moieties. For example:
- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the 4-chlorophenyl group, while δ 3.8–4.2 ppm corresponds to the acetic acid side chain .
- ¹³C NMR : Carbonyl signals (C=O, C=S) appear at δ 170–190 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da).
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data for structural elucidation?
- Methodological Answer : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies (IR) to cross-validate experimental data. For example:
- DFT-based NMR prediction : Software like Gaussian or ORCA simulates chemical environments, resolving ambiguities in overlapping peaks (e.g., distinguishing thioketone vs. thione tautomers) .
- X-ray crystallography : Single-crystal structures (if obtainable) provide definitive bond lengths and angles, as seen in related thiazolidinone derivatives .
Q. What strategies are effective for optimizing reaction pathways to minimize byproducts (e.g., sulfoxides or sulfones) during synthesis?
- Methodological Answer :
- Reaction monitoring : Use in-situ techniques like HPLC or TLC to detect intermediates (e.g., Schiff base formation) and adjust conditions in real time .
- Oxidative/reductive control : Avoid oxidizing agents (e.g., H₂O₂) to prevent sulfoxide formation; inert atmospheres (N₂/Ar) stabilize thione groups .
- Catalyst tuning : Replace strong acids with milder catalysts (e.g., ZnCl₂) to reduce side reactions, as demonstrated in analogous systems .
Q. How can the compound’s bioactivity be systematically evaluated against related derivatives, and what statistical approaches address variability in biological assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy → ethoxy) and test against targets (e.g., antimicrobial activity via MIC assays) .
- Data normalization : Use Z-score or Grubbs’ test to identify outliers in dose-response curves .
- Multivariate analysis : Principal Component Analysis (PCA) correlates structural features (e.g., logP, polar surface area) with activity .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points or yields for this compound?
- Methodological Answer :
- Standardized protocols : Adopt consistent drying methods (vacuum desiccation vs. oven-drying) to minimize moisture effects on melting points .
- Yield optimization : Reproduce reactions under strictly controlled humidity and oxygen levels, as variations in these parameters can alter yields by up to 20% .
Q. What experimental controls are critical when studying the compound’s reactivity in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
